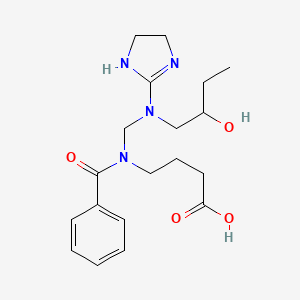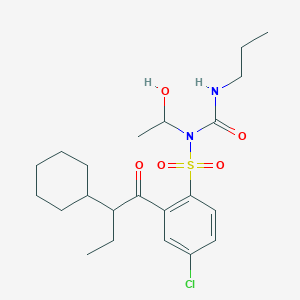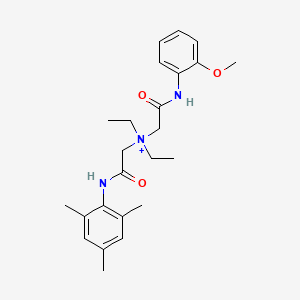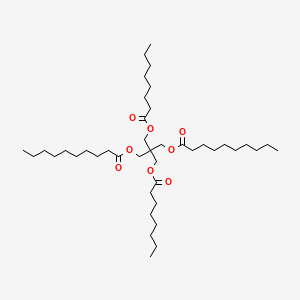
Pentaerythritol dioctanoate didecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaerythritol dioctanoate didecanoate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with octanoic acid and decanoic acid. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol dioctanoate didecanoate involves the esterification of pentaerythritol with octanoic acid and decanoic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and heating systems. The process involves the continuous addition of pentaerythritol and the fatty acids, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the product is purified through distillation or other separation techniques to obtain the desired ester compound with high purity.
化学反应分析
Types of Reactions
Pentaerythritol dioctanoate didecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups with another alcohol or ester in the presence of a catalyst, leading to the formation of new ester compounds.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Transesterification: Alcohols or esters, acid or base catalysts, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and appropriate solvents.
Major Products Formed
Hydrolysis: Pentaerythritol, octanoic acid, and decanoic acid.
Transesterification: New ester compounds depending on the reacting alcohol or ester.
Oxidation: Carboxylic acids and other oxidation products.
科学研究应用
Pentaerythritol dioctanoate didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of plastics, as a lubricant in mechanical systems, and as an additive in coatings and adhesives.
作用机制
The mechanism of action of pentaerythritol dioctanoate didecanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. It can also modulate the activity of enzymes and receptors by altering the local environment and providing a hydrophobic interface. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active components and enabling their biological effects.
相似化合物的比较
Pentaerythritol dioctanoate didecanoate can be compared with other similar compounds, such as:
Pentaerythritol tetranitrate: An explosive compound with applications in the military and mining industries.
Pentaerythritol triacrylate: Used in the production of UV-curable coatings and adhesives.
Pentaerythritol tetraacrylate: Employed in the manufacture of high-performance polymers and resins.
The uniqueness of this compound lies in its specific esterification with octanoic and decanoic acids, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
68479-72-1 |
|---|---|
分子式 |
C41H76O8 |
分子量 |
697.0 g/mol |
IUPAC 名称 |
[2-(decanoyloxymethyl)-3-octanoyloxy-2-(octanoyloxymethyl)propyl] decanoate |
InChI |
InChI=1S/C41H76O8/c1-5-9-13-17-19-23-27-31-39(44)48-35-41(33-46-37(42)29-25-21-15-11-7-3,34-47-38(43)30-26-22-16-12-8-4)36-49-40(45)32-28-24-20-18-14-10-6-2/h5-36H2,1-4H3 |
InChI 键 |
AMVDHHPLWPTQMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


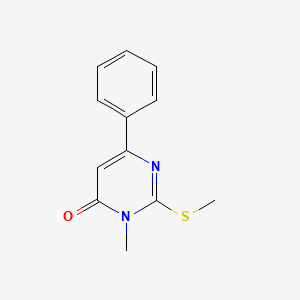
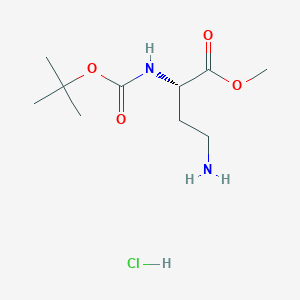
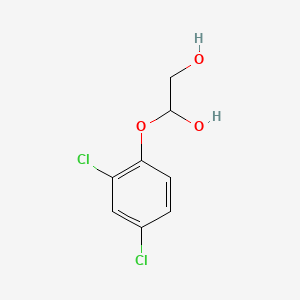
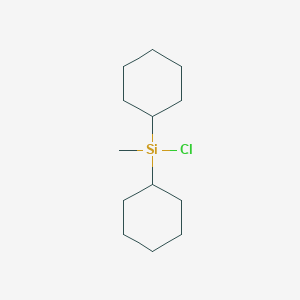
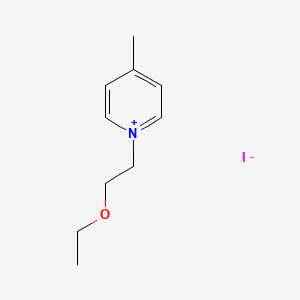
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
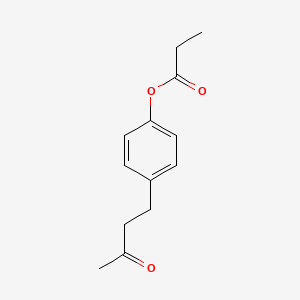

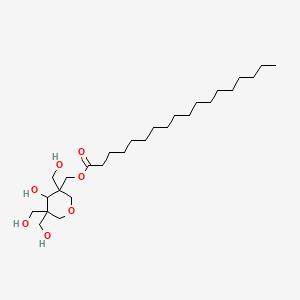

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
